3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
“3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common structure in various natural products and drugs . It also has a tetrahydroquinoline group, which is a type of heterocyclic compound. The presence of methoxy groups and a propanoyl group further adds to its complexity.
Synthesis Analysis
While the exact synthesis process for this compound is not available, benzamides are typically synthesized from benzoic acids or acyl chlorides and amines . The tetrahydroquinoline group could be synthesized through a Povarov reaction or similar methods.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. Benzamides, for example, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Mechanism of Action
Mode of Action
Based on its structural similarity to other tetrahydroquinoline derivatives , it may interact with its targets by binding to specific receptor sites, thereby modulating their activity. The presence of the dimethoxybenzamide moiety could also influence its interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined. Given the structural complexity of the molecule, it is likely that it interacts with multiple pathways. Tetrahydroquinoline derivatives are known to exhibit a broad range of biological activities , suggesting that this compound could potentially affect a variety of biochemical pathways.
Result of Action
Given its structural similarity to other tetrahydroquinoline derivatives , it could potentially exhibit a range of effects, including modulation of receptor activity, alteration of signal transduction pathways, and potential impacts on gene expression.
Properties
IUPAC Name |
3,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-20(24)23-9-5-6-14-7-8-16(12-19(14)23)22-21(25)15-10-17(26-2)13-18(11-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKCAMDEGMISRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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